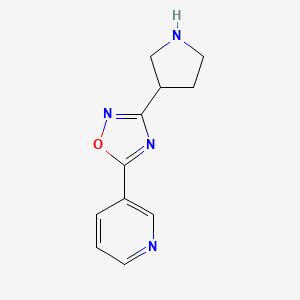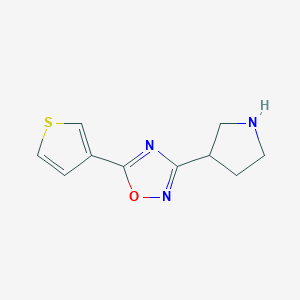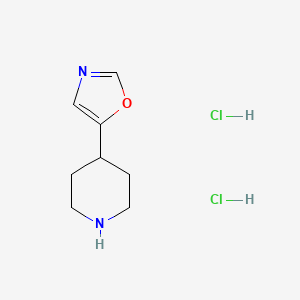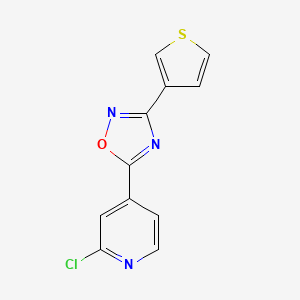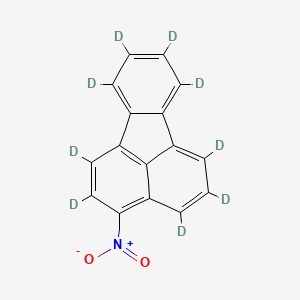
3-Nitrofluoranthene-D9
描述
3-Nitrofluoranthene-D9 is a deuterated derivative of 3-nitrofluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is commonly found in the environment as a result of incomplete combustion of organic matter. The deuterated form, this compound, is particularly useful in scientific research due to its stable isotopic labeling, which aids in the study of the fate and transport of PAHs in the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrofluoranthene-D9 involves the nitration of fluoranthene-D9. The reaction typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position of the fluoranthene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 3-Nitrofluoranthene-D9 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluoranthene derivatives.
科学研究应用
3-Nitrofluoranthene-D9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of PAHs.
Biology: Employed in studies investigating the biological effects of PAHs on living organisms.
Medicine: Utilized in research on the toxicological effects of PAHs and their metabolites.
Industry: Applied in environmental monitoring and pollution studies to track the presence and behavior of PAHs in various environmental matrices
作用机制
The mechanism of action of 3-Nitrofluoranthene-D9 involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The molecular targets include enzymes involved in the metabolic activation and detoxification of PAHs, such as cytochrome P450 enzymes .
相似化合物的比较
3-Nitrofluoranthene: The non-deuterated form of 3-Nitrofluoranthene-D9.
1-Nitropyrene: Another nitro-PAH with similar environmental and biological properties.
2-Nitrofluoranthene: A structural isomer with different reactivity and biological effects
Uniqueness: this compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in tracing studies and environmental monitoring. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of PAHs in complex matrices .
属性
IUPAC Name |
1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGQKMEAMSUNA-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


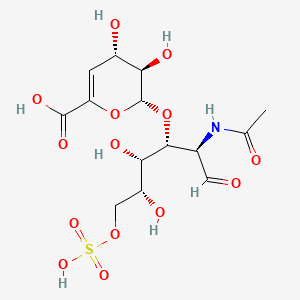
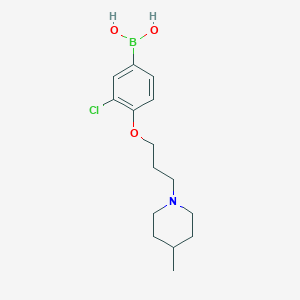

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)
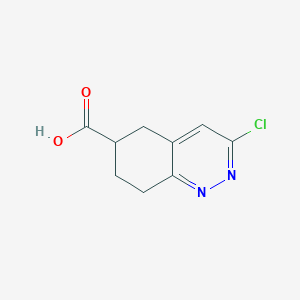
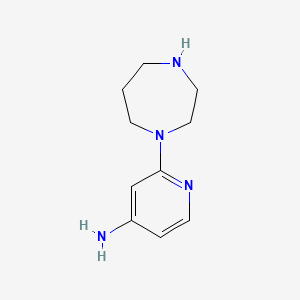
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
